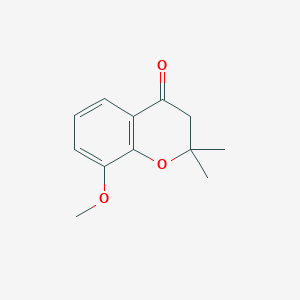

8-Methoxy-2,2-dimethylchroman-4-one

Description

Significance of the Chromanone Core Structure in Natural Products and Medicinal Chemistry

The chroman-4-one, or dihydro-1-benzopyran-4-one, skeleton is a prominent feature in a multitude of biologically active molecules. nih.gov This heterocyclic moiety, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, is a cornerstone of many flavonoids, a class of plant secondary metabolites renowned for their diverse pharmacological activities. nih.gov The structural rigidity and the presence of various substitution points on the chromanone ring allow for a wide range of chemical modifications, leading to compounds with diverse biological profiles. nih.gov

Natural and synthetic chromanone analogs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral properties. nih.gov For instance, many naturally occurring flavanones, which are 2-phenyl substituted chroman-4-ones, exhibit potent cytotoxic effects against various cancer cell lines. nih.gov The versatility of the chromanone scaffold has cemented its status as a "prerogative therapeutic scaffold" in drug discovery, continually inspiring the design and synthesis of novel therapeutic agents. nih.gov

Overview of 8-Methoxy-2,2-dimethylchroman-4-one within the Context of Substituted Chromanone Derivatives

This compound is a specific derivative within the broader class of chromanones. Its structure features a methoxy (B1213986) group at the C-8 position and two methyl groups at the C-2 position of the chroman-4-one core. The substitution pattern, particularly the presence and position of the methoxy and dimethyl groups, is expected to influence its chemical and physical properties, as well as its potential biological activity. While extensive research exists on the general class of chromanones, detailed studies focusing solely on this specific isomer are less common in publicly available scientific literature. The following sections will compile and present the available data on this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVAFZFSGRBVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15496-18-1 | |

| Record name | 8-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation

Isolation of Chromanone Derivatives from Botanical Sources

Plants have long been a rich repository of secondary metabolites, many of which possess complex and unique chemical architectures. The isolation of chromanone derivatives from botanical sources has yielded a fascinating array of compounds.

Eupatorium fortunei, a perennial herb belonging to the Asteraceae family, has a history of use in traditional medicine, particularly in China. wikipedia.org Phytochemical investigations of this plant have revealed a diverse range of secondary metabolites, including terpenoids, flavonoids, and pyrrolizidine (B1209537) alkaloids. nih.govnih.gov

A significant finding in the study of Eupatorium fortunei has been the isolation of a new 4-chromanone (B43037), namely 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one. nih.gov This compound was successfully isolated from the aerial parts of the plant. Its molecular formula was determined as C₁₄H₁₆O₄ through high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov The structural elucidation of this novel chromanone was achieved through comprehensive analysis of its spectroscopic data. nih.gov

| Compound Name | Plant Source | Part Used | Molecular Formula | Reference |

| 6-Acetyl-8-methoxy-2,2-dimethylchroman-4-one | Eupatorium fortunei | Aerial parts | C₁₄H₁₆O₄ | nih.gov |

The genus Cassia, a member of the Fabaceae family, comprises a large number of flowering plants that are widely distributed in tropical regions. nih.gov These plants are known to produce a plethora of chemical compounds, including anthraquinones and flavonoids. nih.gov

Within this genus, Cassia nodosa has been identified as a source of a new chromone (B188151) derivative. From the leaves of this plant, researchers have isolated 5,4'-dihydroxy-7-methyl 3-benzyl chromone. The structure of this compound was established through chemical and spectral analysis, including IR, UV, ¹H-NMR, ¹³C-NMR, and mass spectra.

Fungal and Microbial Sources of Chromanone Scaffolds

Fungi and other microorganisms represent a vast and largely untapped resource for the discovery of novel natural products. researchgate.net The chromanone scaffold is a recurring structural theme in the secondary metabolites of various fungal species.

Endophytic fungi, which reside within the tissues of living plants, have proven to be a particularly fruitful source of new chromanone derivatives. For instance, Alternaria longipes, a mangrove-derived endophytic fungus, was found to produce a new chromanone derivative named alterchromanone A. researchgate.net The structure of this compound was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic analyses. researchgate.net

The genus Penicillium is another prolific producer of chromanone derivatives. Mutant strains of Penicillium oxalicum have yielded new dimeric chromanone derivatives, designated paecilins F–H. nih.gov Their complex structures were determined through extensive spectroscopic analysis and comparison with known compounds. nih.gov

Furthermore, the endophytic fungus Daldinia eschscholtzii has been shown to produce several phytotoxic chromenone and chromanone derivatives. Among these are 5-methoxy-2-methyl-chroman-4-one and 5-methoxy-2-methyl-chroman-4-ol. nih.gov Microbiological transformation studies have also demonstrated that the fungus Aspergillus niger can convert chromanone into chromone and chromanol. nih.gov

| Chromanone Derivative | Fungal/Microbial Source | Key Findings | Reference |

| Alterchromanone A | Alternaria longipes | A new chromanone derivative isolated from a mangrove endophytic fungus. | researchgate.net |

| Paecilins F–H | Penicillium oxalicum (mutant strains) | New dimeric chromanone derivatives were identified. | nih.gov |

| 5-methoxy-2-methyl-chroman-4-one | Daldinia eschscholtzii | Isolated as a phytotoxic secondary metabolite. | nih.gov |

| 5-methoxy-2-methyl-chroman-4-ol | Daldinia eschscholtzii | Isolated as a phytotoxic secondary metabolite. | nih.gov |

| Chromone and Chromanol | Aspergillus niger | Produced through the microbiological transformation of chromanone. | nih.gov |

Synthetic Methodologies and Chemical Transformations

General Strategies for 2,2-Dimethylchroman-4-one (B181875) Scaffold Synthesis

The construction of the 2,2-dimethylchroman-4-one framework, a key structural motif in a variety of natural products and pharmacologically active molecules, can be achieved through several synthetic routes. nih.govresearchgate.net These methods primarily focus on the formation of the heterocyclic ring system.

Cyclodehydration Approaches

One of the most direct methods for synthesizing 2,2-dimethylchroman-4-ones involves the cyclodehydration of precursor molecules. A common strategy is the condensation of a phenol (B47542) with β-hydroxyisovaleric acid in the presence of a catalyst like boron fluoride-etherate. researchgate.net Another effective method combines Michael condensation with cyclodehydration using polyphosphoric acid, which can yield alkoxy 2,2-dimethylchromanones in nearly quantitative amounts. researchgate.net Dehydrative cyclization of diols, catalyzed by agents such as ferrocenium (B1229745) tetrafluoroborate, also presents a viable route, offering the advantage of generating water as the only byproduct. mdpi.com

Intramolecular Michael Addition-Cyclization Routes

Intramolecular Michael addition, also known as conjugate addition, is a powerful tool for ring formation. organicreactions.org In the context of chromanone synthesis, this reaction typically involves a phenol derivative with a pendant α,β-unsaturated ketone or a similar Michael acceptor. rsc.org The reaction is often facilitated by bifunctional organocatalysts, such as those based on cinchona alkaloids, which can induce asymmetry and lead to the formation of optically active chroman derivatives. rsc.org This approach is particularly useful for synthesizing 2-substituted chromans in high yields. rsc.org The intramolecular Michael reaction can proceed under both basic and acidic conditions and is efficient even with sterically hindered substrates. organicreactions.org

Palladium-Catalyzed Processes for Chroman-4-one Framework Construction

Palladium-catalyzed reactions have emerged as versatile methods for constructing the chroman-4-one skeleton. These processes include carbonylative cyclization using carbon monoxide as a carbonyl source and intramolecular acylation. researchgate.netnih.gov For instance, the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes provides an efficient pathway to diversely functionalized chromen-4-ones. researchgate.net Another approach involves a palladium-catalyzed cascade reaction of carbonylation followed by allene (B1206475) insertion to form the chroman-4-one ring system. researchgate.net Furthermore, palladium catalysis can be employed in the aminocarbonylation of 3-iodochromone, which can lead to the synthesis of chroman-2,4-diones through a ring-opening/ring-closing sequence. nih.govscribd.com

Regioselective Functionalization and Derivatization

Once the chroman-4-one scaffold is in place, further chemical diversity can be introduced through regioselective functionalization and derivatization reactions. These transformations allow for the targeted modification of the core structure to explore structure-activity relationships.

O-Alkylation and Etherification Strategies

The O-alkylation of hydroxylated chromanones is a key strategy for introducing alkoxy groups, such as the methoxy (B1213986) group in 8-methoxy-2,2-dimethylchroman-4-one. This reaction can be challenging due to the competing C-alkylation pathway. researchgate.net The choice of alkylating agent and reaction conditions is crucial for achieving high selectivity for O-alkylation. researchgate.netnih.gov For example, the alkylation of hydroxy-substituted aromatic compounds can be carried out using olefins or alcohols in the presence of a suitable catalyst. google.com The regioselectivity of these reactions is a significant area of study, with the goal of controlling the position of the newly introduced alkyl or ether group on the chromanone ring. nih.gov

Acylation Reactions

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental methods for introducing acyl groups onto the aromatic ring of the chromanone scaffold. edubirdie.combartleby.com In the synthesis of derivatives of 2,2-dimethylchroman-4-one, Friedel-Crafts acylation of a substituted resorcinol (B1680541) with 3,3-dimethylacrylic acid can be employed. arkat-usa.org The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and can be influenced by the substituents already present on the aromatic ring. bartleby.comarkat-usa.org For instance, the acylation of 2,6-dimethoxyanthracene (B1585230) with crotonoyl chloride leads to the formation of a diacyl derivative, which can then undergo intramolecular O-alkylation to form a chromanone-type system. rsc.org

Formation of Chroman-4-one-Containing Hybrid Structures (e.g., Chalcones, Homoisoflavonoid-Coumarin Hybrids)

The chroman-4-one framework serves as a versatile building block for the synthesis of more complex hybrid molecules. rsc.orgresearchgate.net A prominent example is the formation of chalcone-type structures, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. These are typically synthesized via a base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. researchgate.net

In this reaction, the α-methylene group adjacent to the C4-carbonyl of this compound can be deprotonated by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the chalcone-like hybrid, formally known as a (E/Z)-3-benzylidene-chroman-4-one. The formation of both (E)- and (Z)-stereoisomers is possible. researchgate.net This method allows for the fusion of the chromanone core with a variety of other aromatic systems, creating a diverse library of hybrid compounds. nih.gov

| Starting Chromanone | Reactant | Conditions | Product Class |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehyde (Ar-CHO) | Base catalyst (e.g., NaOH, KOH), Solvent (e.g., Ethanol) | 3-Benzylidene-8-methoxy-2,2-dimethylchroman-4-one |

Reductive Amidation for Chroman-4-amine (B2768764) Derivatives

The introduction of an amine functional group at the C4 position of the chromanone ring can be achieved through reductive amidation (also known as reductive amination). This transformation converts the C4-carbonyl group into a C-N bond, yielding chroman-4-amine derivatives. The reaction typically proceeds by reacting the chroman-4-one with a primary or secondary amine in the presence of a mild reducing agent. gu.se

The mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion (from a primary or secondary amine) or an enamine (from a secondary amine). This intermediate is then reduced in situ by a selective hydride reagent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to preferentially reduce the iminium ion without reducing the starting ketone. This one-pot procedure is an efficient method for generating a variety of N-substituted chroman-4-amines.

| Substrate | Reagents | Reducing Agent | Product Class |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | NaBH₃CN or NaBH(OAc)₃ | N-Substituted 8-methoxy-2,2-dimethylchroman-4-amine |

Oxidation Reactions for Targeted Functional Group Introduction (e.g., permanganate (B83412) oxidation, osmium tetroxide–sodium periodate)

The specified oxidation reagents, potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄), are primarily used to oxidize carbon-carbon double bonds (alkenes). libretexts.orgmasterorganicchemistry.com Therefore, their application to this compound, which lacks an endocyclic double bond, is limited. However, these reagents are highly relevant for the oxidation of its unsaturated precursor, 8-methoxy-2,2-dimethyl-2H-chromene. The reactions on this related substrate provide access to functionalized chroman derivatives.

syn-Dihydroxylation: The reaction of an alkene with either osmium tetroxide (often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO, in the Upjohn dihydroxylation) or cold, alkaline potassium permanganate results in syn-dihydroxylation. organic-chemistry.orglibretexts.orgyoutube.com Applied to 8-methoxy-2,2-dimethyl-2H-chromene, this reaction would add two hydroxyl groups to the same face of the C3-C4 double bond, yielding cis-8-methoxy-2,2-dimethylchroman-3,4-diol. libretexts.org

Oxidative Cleavage: Under harsh conditions, such as hot, acidic, or concentrated potassium permanganate, the C-C double bond is cleaved. libretexts.orgyoutube.com This oxidative cleavage of the C3-C4 bond in the chromene precursor would break open the pyran ring. A two-step procedure involving dihydroxylation with OsO₄ followed by treatment with sodium periodate (B1199274) (NaIO₄) also achieves this cleavage, often under milder conditions. masterorganicchemistry.com

| Substrate | Reagent(s) | Product | Transformation |

|---|---|---|---|

| 8-Methoxy-2,2-dimethyl-2H-chromene | 1. OsO₄ (cat.), NMO or 2. KMnO₄ (cold, dilute, basic) | cis-8-Methoxy-2,2-dimethylchroman-3,4-diol | syn-Dihydroxylation |

| 1. KMnO₄ (hot, conc., acidic) or 2. OsO₄ then NaIO₄ | Ring-opened aldehyde/carboxylic acid | Oxidative Cleavage |

Stereoselective Synthesis of Chromanone Derivatives (e.g., of specific stereoisomers)

Enantioselective synthesis, also called asymmetric synthesis, is a critical process for producing specific stereoisomers of a chiral molecule. wikipedia.org The this compound scaffold is achiral, but stereocenters can be introduced through various asymmetric transformations to yield specific enantiomers or diastereomers. nih.govchiralpedia.com

One major strategy involves the asymmetric dihydroxylation of the corresponding chromene precursor. nih.gov The Sharpless asymmetric dihydroxylation utilizes catalytic osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids. wikipedia.org By choosing the appropriate chiral ligand (e.g., in pre-packaged "AD-mix" formulations), one can control the face of the double bond to which the hydroxyl groups are added, leading to the synthesis of specific enantiomers of the cis-3,4-diol with high enantiomeric excess (ee). nih.gov

Another approach is to create a stereocenter at the C3 position. This can be accomplished through the asymmetric conjugate addition to a chromone (B188151) (the α,β-unsaturated analog of a chromanone). For instance, a copper-catalyzed asymmetric conjugated reduction of the C2-C3 double bond of a chromone can produce a chiral chromanone with a stereocenter at C3 in high enantiomeric excess. researchgate.net Similarly, chiral N,N'-dioxide/Scandium(III) complexes have been used to catalyze the vinylogous conjugate addition of butenolides to chromones, establishing a chiral center at C3 with excellent diastereo- and enantioselectivity. nih.govrsc.org

Finally, a stereocenter can be generated at the C4 position via the asymmetric reduction of the ketone in this compound. While simple reducing agents like sodium borohydride (B1222165) may show some diastereoselectivity, achieving high enantioselectivity requires a chiral catalyst. nih.gov Asymmetric hydrogenation reactions, such as those developed by Noyori using chiral Ruthenium-BINAP catalysts, are a powerful tool for the enantioselective reduction of ketones to chiral secondary alcohols.

| Methodology | Target Position(s) | Key Reagent / Catalyst | Substrate | Stereochemical Outcome |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | C3, C4 | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂-PHAL) | Chromene | Enantioselective formation of a cis-diol. nih.gov |

| Asymmetric Conjugate Addition/Reduction | C3 | Chiral Cu or Sc(III) catalyst | Chromone | Enantioselective formation of a C3-substituted chromanone. researchgate.netnih.govrsc.org |

| Asymmetric Ketone Reduction | C4 | Chiral catalyst (e.g., Ru-BINAP) + H₂ | Chroman-4-one | Enantioselective formation of a chroman-4-ol. |

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. For 8-Methoxy-2,2-dimethylchroman-4-one, the expected signals would correspond to the aromatic protons, the methylene (B1212753) protons on the heterocyclic ring, the gem-dimethyl protons, and the methoxy (B1213986) group protons. Substituents on the chroman-4-one scaffold have a predictable influence on the chemical shifts of the aromatic protons. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-5, H-6, H-7) | 6.9 - 7.8 | Multiplets (m) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

| Methylene (-CH₂-) | ~2.7 | Singlet (s) |

| Gem-dimethyl (-C(CH₃)₂) | ~1.45 | Singlet (s) |

Note: Data are estimated based on typical values for substituted chroman-4-one derivatives. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon (C-4) is characteristically found far downfield, while the carbons of the methoxy and dimethyl groups appear upfield. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O, C-4) | ~192 |

| Aromatic (C-4a, C-5, C-6, C-7, C-8, C-8a) | 115 - 160 |

| Quaternary (C-2) | ~78 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂, C-3) | ~45 |

| Gem-dimethyl (-C(CH₃)₂) | ~26 |

Note: Data are estimated based on typical values for substituted chroman-4-one derivatives and general principles. mdpi.comlibretexts.org

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, it would confirm the coupling patterns among the protons on the aromatic ring (H-5, H-6, and H-7), helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., linking the proton signal at ~2.7 ppm to the carbon signal at ~45 ppm, confirming them as C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. sdsu.edu It is essential for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (~3.9 ppm) to the aromatic carbon at C-8, unambiguously confirming the position of the methoxy group.

Correlations from the gem-dimethyl protons (~1.45 ppm) to the C-2 and C-3 carbons.

Correlations from the methylene protons at C-3 to the carbonyl carbon (C-4) and the quaternary carbon (C-2).

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this achiral molecule, a key observation would be a through-space correlation between the methoxy protons and the aromatic proton at the H-7 position, providing further confirmation of the 8-methoxy substitution pattern.

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition. For this compound, the molecular formula is C₁₂H₁₄O₃. HRMS would provide an experimental mass that corresponds to the theoretical exact mass of this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Nominal Mass | 206 amu |

| Exact Mass (Calculated) | 206.0943 g/mol |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. researchgate.net The spectrum for this compound would display characteristic absorption bands confirming its key structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Conjugated Ketone | ~1680 (strong) |

| C=C Stretch | Aromatic Ring | ~1600, 1500 |

| C-O Stretch | Aryl Alkyl Ether | ~1260 |

| C-H Stretch | Aromatic/Aliphatic | 2850-3100 |

Note: Data are estimated based on characteristic absorption frequencies for these functional groups. monash.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the aromatic ring conjugated with the carbonyl group of the pyranone ring. This extended system of pi (π) electrons absorbs UV light, resulting in characteristic π → π* transitions. The presence of the electron-donating methoxy group on the aromatic ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

X-ray Crystallography for Definitive Absolute Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state, provided a suitable single crystal can be grown. This technique would yield the definitive structure of this compound, providing exact bond lengths, bond angles, and torsion angles. nih.gov It would confirm the planarity of the benzene (B151609) ring and reveal the specific conformation of the dihydropyranone ring, which typically adopts a half-chair conformation in similar structures. nih.gov

Structure Activity Relationship Sar Studies of 8 Methoxy 2,2 Dimethylchroman 4 One and Analogs

Impact of Methoxy (B1213986) Group Position on Biological Activity

The position of the methoxy group on the chromanone core is a critical determinant of the molecule's biological activity. Variations in its placement can significantly alter the compound's electronic properties and its ability to interact with biological targets. researchgate.netmdpi.com

The substitution of a methoxy group at the C-8 position of the chromanone ring has been a focal point of research, particularly in the context of developing inhibitors for enzymes like butyrylcholinesterase (BChE). nih.govresearchgate.net BChE is a crucial enzyme in cholinergic neurotransmission, and its selective inhibition is a promising therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net

A comparative analysis of different methoxy regioisomers of chromanone reveals the profound impact of substituent positioning on biological activity. For example, research on SIRT2 inhibitors, another class of enzymes implicated in age-related diseases, demonstrated that an electron-donating methoxy group at the 6-position led to a decrease in inhibitory activity. acs.org This suggests that for certain targets, electron-withdrawing groups might be more favorable.

| Compound/Regioisomer | Target/Activity | Observed Effect |

| 8-Methoxy-substituted chromanone | Butyrylcholinesterase (BChE) Inhibition | Contributes to inhibitory potency |

| 6-Methoxy-substituted chromanone | SIRT2 Inhibition | Decreased inhibitory activity |

| 7-Methoxy-substituted chromanone | MAO-B Inhibition | Potent inhibition (with benzyloxy group) |

| 6-Hydroxy-7-methoxy-4-chromanone | Antioxidant Activity | Less active than related carboxamides |

Influence of Alkyl Substituents (e.g., Dimethyl Groups) on Biological Activity

The presence and nature of alkyl substituents, such as the dimethyl groups at the C-2 position of 8-Methoxy-2,2-dimethylchroman-4-one, play a significant role in modulating biological activity. SAR studies have consistently shown that substitutions at the C-2 position are crucial for the potency of chromanone derivatives. nih.gov

For instance, in the development of SIRT2 inhibitors, the length and branching of the alkyl chain at the C-2 position were found to be critical. acs.org While an n-propyl chain showed slightly better activity than an n-heptyl chain, the pentyl group was identified as the most optimal among the studied alkyl derivatives. acs.org This indicates that there is an optimal size and lipophilicity for the C-2 substituent to achieve maximal inhibitory effect. The introduction of hydrophobic substituents at the C-2 position has also been shown to enhance the antibacterial activities of 4-chromanone (B43037) derivatives. acs.orgnih.gov

Role of Additional Substituents (e.g., Acetyl, Hydroxyl, Phenyl) on the Chromanone Core

Beyond the methoxy and dimethyl groups, the introduction of other substituents onto the chromanone core can further refine the biological activity profile. The nature and position of these additional groups can influence properties such as binding affinity, selectivity, and pharmacokinetic parameters.

Research has shown that substitutions at various positions of the chromanone ring, including C-2, C-3, C-6, and C-7, can lead to potent antioxidant, antidiabetic, antibacterial, and antifungal compounds. nih.gov For example, the introduction of a hydroxyl group can significantly impact activity. In a series of 4-chromanone derivatives, the presence of hydroxyl groups at the 5- and 7-positions was found to enhance antibacterial activities. acs.orgnih.gov

The addition of a phenyl group, particularly at the C-2 position, has been explored for various therapeutic applications. nih.gov The electronic nature of substituents on this phenyl ring can further modulate activity. For instance, in the context of chalcone-based NF-κB inhibitors, a related class of compounds, the nature of substituents on the phenyl rings was critical for their inhibitory potency. nih.gov

| Substituent | Position | Observed Effect on Biological Activity |

| Acetyl | - | Can modulate activity, specific effects depend on position and target |

| Hydroxyl | C-5, C-7 | Enhanced antibacterial activity |

| Phenyl | C-2 | Can confer a range of biological activities, dependent on its own substituents |

Stereochemical Considerations in SAR Development

Stereochemistry adds another layer of complexity and opportunity in the development of chromanone-based therapeutic agents. The presence of chiral centers in the chromanone scaffold means that different stereoisomers can exhibit distinct biological activities and potencies.

Recent research on spiro-linked chromanone hybrids has highlighted the importance of stereochemistry in designing potent cholinesterase inhibitors. nih.gov The synthesis of these complex molecules often results in the formation of multiple stereogenic centers, and the specific spatial arrangement of atoms can dramatically affect how the molecule interacts with its biological target. nih.gov For example, in a study of cyclazocine (B1219694) analogues, secondary amine derivatives with a specific (2R,6R,11R)-configuration showed the highest affinity for mu and kappa opioid receptors. nih.gov This underscores the necessity of controlling and defining the stereochemistry during the drug design and synthesis process to optimize therapeutic efficacy. The synthesis of certain chromanone derivatives can result in diastereomeric mixtures, with one isomer often being more stable and potentially more active than the other. acs.org

Biological Activities and Pharmacological Potential in Vitro and Pre Clinical Mechanistic Studies

General Pharmacological Relevance of Chromanones as a Privileged Scaffold

The chromanone skeleton is a key building block for a diverse range of biologically active molecules, including flavonoids and their derivatives. nih.gov Its structural versatility has allowed medicinal chemists to develop numerous analogues with activities targeting cancer, inflammation, microbial infections, and neurodegenerative diseases. nih.govnih.gov The therapeutic potential of these compounds stems from their ability to interact with various biological pathways and molecular targets. nih.gov

Antioxidant Mechanisms and Potential

Chromanone derivatives are recognized for their significant antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Chromanones can counteract this by scavenging free radicals and modulating enzymes involved in oxidative processes. nih.gov

Naturally occurring flavanones and homoisoflavanones, which contain the chroman-4-one core, have demonstrated notable antioxidant activity in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.gov Synthetic benzylidene chromanone derivatives have also shown efficacy in both DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Structure-activity relationship (SAR) studies indicate that substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone ring can yield potent antioxidant compounds. nih.gov

Anti-inflammatory Properties

The chromanone scaffold is a key structural motif in many anti-inflammatory agents due to its ability to modulate various biochemical pathways involved in inflammation. chimicatechnoacta.runih.gov Chromone (B188151) and chromanone derivatives have been reported to exhibit significant anti-inflammatory effects. nih.govnih.gov Research has shown that certain natural chromones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). chimicatechnoacta.ru Some chromones exert their anti-inflammatory effects by reducing the transcriptional activity of NF-κB, a key regulator of the inflammatory response. chimicatechnoacta.ru

Antimicrobial (Antibacterial and Antifungal) Activities

The chromanone framework is a valuable template for the development of new antimicrobial agents. nih.govnih.gov Both natural and synthetic derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi. nih.govnih.govnih.gov

Antibacterial Activity: A variety of chromanone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain 4-chromanones exhibit potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. cellbiopharm.com Structure-activity relationship analyses have revealed that specific structural features are crucial for this activity. For instance, a hydrophobic substituent at the C-2 position and the presence of hydroxyl groups at the C-5 and C-7 positions of the chromanone scaffold can enhance antibacterial potency. cellbiopharm.com

Antifungal Activity: Chromanone derivatives have also been identified as promising antifungal agents. nih.gov They have shown efficacy against a range of fungal strains, including various Candida species, which are common causes of fungal infections in humans. nih.gov Research into spiropyrrolidines tethered with chromanone scaffolds has demonstrated significant antifungal potential. nih.gov In some cases, the presence of a bromine atom on a phenyl group attached to the chromanone structure was found to enhance the antifungal activity against specific strains like C. krusei and C. glabrata. nih.gov Furthermore, certain chromone derivatives have been shown to inhibit biofilm formation by C. albicans, a critical virulence factor. scilit.com

Antitumor/Cytotoxic Effects

The chromanone scaffold is present in many natural flavonoids that possess potent cytotoxic profiles against various cancer cell lines. nih.gov Both naturally occurring and synthetic chromanone derivatives exhibit antitumor activity through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of signaling pathways involved in cancer progression. nih.govnih.govacs.org

The introduction of specific functional groups, such as methoxy (B1213986) groups, can influence the cytotoxic and selective anticancer properties of these compounds. nih.gov For example, 2,2-dimethylchroman-4-one (B181875) derivatives have been reported to possess significant activity against cancer cell lines such as human colon adenocarcinoma (HT29), mammary adenocarcinoma (MCF7), and human kidney adenocarcinoma (A498). nih.gov One specific derivative, 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, was isolated from the plant Eupatorium fortunei and evaluated for its cytotoxic effects. chimicatechnoacta.ru

Enzyme Inhibition Profiles

The ability of chromanone derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential, particularly in the context of complex diseases like neurodegenerative disorders and cancer.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Chromanone-based hybrids have been developed as potent inhibitors of both AChE and BChE, with some compounds exhibiting inhibitory activities in the low micromolar range.

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's and Alzheimer's. Chromen-4-one derivatives have been designed as dual-target inhibitors, with some showing concomitant inhibition of both AChE and MAO-B.

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. While not exclusively a chromanone, the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has been shown to exert its cytotoxic effects by inhibiting this pathway in colorectal cancer cells. cellbiopharm.com Flavanones, which contain the chroman-4-one core, are also known to treat diabetes through the inhibition of PI3K. nih.gov

Other Enzymes: Chromanone derivatives have been developed as selective inhibitors for other important enzyme targets. For instance, substituted chroman-4-ones have been synthesized as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. The most potent of these compounds, 6,8-dibromo-2-pentylchroman-4-one, had an IC₅₀ value of 1.5 μM for SIRT2.

Specific Biological Profile of 8-Methoxy-2,2-dimethylchroman-4-one and its Closest Derivatives

While extensive research has highlighted the broad pharmacological potential of the chromanone scaffold, published studies focusing specifically on the biological activity of this compound are limited. However, the biological profiles of its closely related derivatives provide valuable insights into the potential activities of this compound class, particularly those sharing the 8-methoxy substitution pattern.

One of the most closely related derivatives reported in the literature is 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one . This compound was isolated from the aerial parts of the medicinal plant Eupatorium fortunei. chimicatechnoacta.ru Its structure was confirmed using spectroscopic methods, and it was subsequently evaluated for its cytotoxic effects against two human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). chimicatechnoacta.ru

Table 1: Cytotoxic Activity of 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| A549 | Lung Carcinoma | > 40 |

| MCF-7 | Breast Adenocarcinoma | > 40 |

Data sourced from chimicatechnoacta.ru

The results indicated that 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one did not exhibit potent inhibitory activity against these specific cell lines under the tested conditions, with half-maximal inhibitory concentration (IC₅₀) values greater than 40 μM. chimicatechnoacta.ru

Another relevant derivative is 2-(hydroxymethyl)-8-methoxy-3-methyl-4H-chromen-4-one , also known as chromanone A. This compound, isolated from a marine fungus of the Penicillium genus, has been studied for its ability to modulate carcinogen-metabolizing enzymes, suggesting a potential role in cancer chemoprevention. In murine hepatoma cells (Hepa1c1c7), chromanone A was found to be a promising inhibitor of cytochrome P-450 1A (CYP1A) activity, reducing it by up to 60%. It also significantly induced glutathione (B108866) S-transferases (GST), which are crucial for detoxification. Furthermore, chromanone A demonstrated potent radical scavenging activity, particularly against hydroxyl radicals, which may contribute to its ability to protect against induced DNA damage.

Cytotoxic Activity of 6-Acetyl-8-methoxy-2,2-dimethylchroman-4-one against Specific Cancer Cell Lines (e.g., A549 and MCF-7 cells)

Research into the cytotoxic effects of chroman-4-one derivatives has revealed potential anti-cancer properties. While direct studies on 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one are specific, the broader class of related methoxy-substituted flavonoids and chromanones demonstrates notable activity against various cancer cell lines.

For instance, the flavonoid velutin (B192640), which features methoxyl groups, has shown significant cytotoxicity against human pulmonary adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. tapchiyhocvietnam.vn In one study, velutin exhibited IC₅₀ values of 30.85 µg/mL against A549 cells and 41.33 µg/mL against MCF-7 cells. tapchiyhocvietnam.vn Similarly, other research on 3-benzylidene chroman-4-one analogues, which also contain methoxy groups, has demonstrated anti-proliferative efficacy in the MCF-7 breast cancer cell line. researchgate.net

Studies on new dimethoxyaryl-sesquiterpene derivatives further highlight the role of methoxy substitution in cytotoxicity against MCF-7 cells. nih.gov Compounds with a 3,4-dimethoxy pattern on the aromatic ring showed a higher cytotoxic effect on MCF-7 cells compared to other substitution patterns. nih.gov For example, a compound designated 14a, featuring a 2,4-dimethoxy pattern, displayed an IC₅₀ value of 8.4 µM against MCF-7 cells. nih.gov These findings underscore the importance of the position and presence of methoxy groups in conferring cytotoxic activity to the chromanone scaffold.

Table 1: Cytotoxic Activity of Related Methoxy-Substituted Compounds

| Compound | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Velutin | A549 | 30.85 µg/mL | tapchiyhocvietnam.vn |

| Velutin | MCF-7 | 41.33 µg/mL | tapchiyhocvietnam.vn |

| Compound 14a (2,4-dimethoxy pattern) | MCF-7 | 8.4 µM | nih.gov |

| Compound 14c (3,4-dimethoxy pattern) | MCF-7 | 9.0 µM | nih.gov |

Evaluation of 8-Methoxy-substituted Chroman-4-ones for Cholinesterase and Monoamine Oxidase Inhibition

Chroman-4-one derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (ChEs) and monoamine oxidases (MAOs).

Cholinesterase Inhibition: Derivatives of 4H-chromenone have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a series of amino-7,8-dihydro-4H-chromenone derivatives, the substitution pattern was found to be critical for activity. One of the most potent compounds in the series, designated 4k, featured a methoxy group (OCH₃) at the R² position and exhibited strong inhibitory activity against BChE, with an IC₅₀ value of 0.65 µM. nih.gov This suggests that the presence of a methoxy group can contribute to favorable interactions within the enzyme's binding site, enhancing inhibitory potency. nih.gov The larger active site of BChE compared to AChE may better accommodate the bulkier substituents on these derivatives. nih.gov

Monoamine Oxidase (MAO) Inhibition: The structural similarity of certain chromanones to known MAO inhibitors has prompted investigation into their activity. nih.gov A study on 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from a fungus, revealed it to be a selective inhibitor of MAO-B with an IC₅₀ of 3.23 µM, which was about four times more potent than its inhibition of MAO-A (IC₅₀ = 13.97 µM). mdpi.comresearchgate.net While not an 8-methoxy derivative, this highlights the potential of the chroman-4-one core for MAO inhibition. Further research on methoxy-substituted chalcones, which share structural features with chromanones, has shown that methoxy groups are a key feature for potent and selective MAO-B inhibition. nih.gov The most active compound in one study, a methoxylated chalcone, had an IC₅₀ value of 0.29 µM for human MAO-B. nih.gov

Table 2: Enzyme Inhibitory Activity of Related Chroman-4-one Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Derivative 4k (methoxy-substituted) | Butyrylcholinesterase (BChE) | 0.65 µM | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase B (MAO-B) | 3.23 µM | mdpi.comresearchgate.net |

| 5-hydroxy-2-methyl-chroman-4-one | Monoamine Oxidase A (MAO-A) | 13.97 µM | mdpi.comresearchgate.net |

Fungicidal Activity of Related Methoxy-Substituted Chroman-4-ones (e.g., Precocene Analogs)

Precocene analogs, which are methoxy-substituted chromene derivatives, have demonstrated notable fungicidal properties. Studies evaluating synthetic analogues of natural precocenes I, II, and III against plant pathogenic fungi like Rhizoctonia solani and Aspergillus niger have provided insight into structure-activity relationships. nih.govresearchgate.net

It was observed that the degree and nature of substitution on the chroman-4-one ring significantly influence antifungal efficacy. Generally, having more substituents on the benzene (B151609) ring of the chroman-4-one structure leads to a more active fungitoxic agent. nih.gov For example, Precocene II and its regioisomers exhibited strong fungitoxic activity against both A. niger and R. solani. researchgate.net Specifically, Precocene II showed an EC₅₀ value of 4.94 µg/mL against R. solani. researchgate.net Another regioisomer, designated 7a, had an EC₅₀ of 35.30 µg/mL against the same fungus. researchgate.net These studies indicate that methoxy-substituted chromanones represent a promising class of compounds for developing novel fungicides. nih.govresearchgate.net

**Table 3: Fungicidal Activity (EC₅₀) of Precocene Analogs against *Rhizoctonia solani***

| Compound | EC₅₀ (µg/mL) | Source |

|---|---|---|

| 6c (methoxy-substituted) | 398.32 | nih.gov |

| 7a (methoxy-substituted) | 35.30 | researchgate.net |

| 7b (Precocene II) | 4.94 | researchgate.net |

Mechanistic Investigations and Molecular Target Identification

Understanding the molecular mechanisms behind the biological activities of 8-methoxy-chroman-4-one derivatives is crucial for their development as therapeutic agents.

Antifungal Mechanisms: The antifungal action of chromanone derivatives like precocene analogs appears to be multi-targeted. In silico docking simulations suggest that these compounds may interact with key fungal enzymes such as polygalacturonases, which are crucial for cell wall degradation during infection. researchgate.net Another identified target is the voltage-dependent anion channel (VDAC), a protein located in the outer mitochondrial membrane that regulates the passage of metabolites like ATP and ADP. researchgate.netnih.gov Inhibition of VDAC disrupts mitochondrial function and energy production, leading to cellular stress. nih.gov The antifungal drug itraconazole, for example, functions by binding to VDAC1, which in turn perturbs mitochondrial ATP production and activates the AMPK signaling pathway, ultimately inhibiting cell proliferation. nih.gov It is proposed that methoxy-chromanones may exert their fungicidal effects through a similar mechanism involving the disruption of mitochondrial membrane processes. nih.govnih.govresearchgate.net

Cytotoxicity Mechanisms: The cytotoxic effects of chromanone derivatives against cancer cells are often linked to the induction of apoptosis through mitochondrial-dependent pathways. Research on related compounds shows that they can induce permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. mdpi.com This event is a critical step in the intrinsic apoptotic cascade.

Studies on 3-benzylidene chroman-4-ones found that the compounds induced apoptosis and caused an increase in the sub-G0/G1 cell cycle populations in MCF-7 cells, indicating cell cycle arrest and programmed cell death. researchgate.net Further mechanistic studies on similar cytotoxic agents show that these effects are often mediated by the modulation of key signaling pathways, such as the Akt pathway, and the activation of effector caspases like caspase-3. mdpi.com The cleavage of caspase-3 is a hallmark of apoptosis, leading to the execution phase of cell death. mdpi.com Therefore, it is plausible that the cytotoxic activity of 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one involves the induction of apoptosis via mitochondrial disruption and subsequent caspase-3 activation.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein, offering a virtual snapshot of the ligand-target interaction.

The chroman-4-one scaffold is a known "privileged structure" found in many biologically active compounds, including those with antifungal properties. Molecular docking studies have been employed to investigate how these compounds interact with fungal enzymes, which are common targets for antifungal drugs. For instance, studies on dihydroxy-2,2-dimethylchroman-4-one derivatives have explored their binding against polygalacturonases from fungal pathogens like Aspergillus niger and Rhizoctonia solani. nih.gov These in silico analyses revealed that chromanone compounds generally exhibit a higher binding affinity compared to their related chromene structures. nih.gov The docking models suggest that more amino acid residues within the active site of R. solani's enzyme interact with the chromanone ligands compared to the enzyme from A. niger. nih.gov

Furthermore, the potential of chroman-4-ones as antifungal agents has been linked to their ability to interact with enzymes like 14α-demethylase, a critical component in the fungal cell membrane biosynthesis pathway. researchgate.net Docking studies of chroman-4-one hydrazone derivatives, designed based on the structure of known antifungal agents, have shown that these molecules can fit favorably into the enzyme's active site. researchgate.net

Beyond fungal targets, the binding potential of the 2,2-dimethylchroman-4-one (B181875) core has been evaluated against various other proteins. These studies provide specific binding affinity scores, typically measured in kcal/mol, where a more negative value indicates a stronger predicted interaction.

| Derivative/Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,2-dimethylchroman-4-one based benzofuran | S. aureus 4-pql protein | -7.8 | researchgate.net |

| 2,2-dimethylchroman-4-one | Glucokinase (allosteric site) | -7.6 | researchgate.net |

| Chroman-4-one derivative 6 | μ-Opioid Receptor | -8.36 | jmbfs.org |

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to enhance its activity and selectivity. Molecular docking provides a structural basis for understanding observed SAR. For the 4-chromanone (B43037) scaffold, docking studies have helped rationalize why certain chemical modifications lead to improved biological activity.

Key SAR findings for 4-chromanone derivatives, particularly concerning antibacterial activity, include:

Hydroxyl Group Placement : The presence of hydroxyl groups at the C-5 and C-7 positions of the chromanone ring is often crucial for activity. acs.org

C-2 Substitution : A hydrophobic substituent at the C-2 position generally enhances antibacterial potency. acs.org

C-4 Carbonyl Group : The ketone at the C-4 position can act as a hydrogen bond acceptor. acs.org Interestingly, reducing this ketone to a hydroxyl group (forming a 4-chromanol) often leads to more potent activity, suggesting the importance of a hydrogen bond donor at this position. acs.org

General Substitutions : For antioxidant activity, substitutions on the chromanone scaffold at the C-2 and C-3 positions with groups like methoxyphenyl or amines have been shown to yield potent compounds. nih.gov The addition of O-alkyl groups can also sometimes improve this activity. researchgate.net

These computational insights allow researchers to rationally design next-generation compounds by modifying the scaffold to maximize favorable interactions with the target protein and enhance desired biological effects.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For the 2,2-dimethylchroman-4-one scaffold, quantum chemical calculations have been performed on a library of substituted derivatives. researchgate.net These studies provide fundamental data on the electronic characteristics that govern the molecule's behavior.

| Calculated Property | Computational Method | Significance | Reference |

|---|---|---|---|

| Adiabatic Ionization Potential (IP) | CAM-B3LYP / ADC(2) | Energy required to remove an electron. | researchgate.net |

| Electron Affinity (EA) | CAM-B3LYP / ADC(2) | Energy released when an electron is added. | researchgate.net |

| HOMO-LUMO Gap (Eg) | CAM-B3LYP | Relates to chemical reactivity and stability. | researchgate.net |

| Maximum Absorption Wavelength (λmax) | ADC(2) | Predicts how the molecule interacts with light. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying nucleophilic and electrophilic sites. | researchgate.net |

These theoretical calculations help predict not only a molecule's inherent stability and reactivity but also its potential interactions with biological macromolecules and its photophysical properties. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. researchgate.net This "pharmacophore model" can then be used as a 3D query in a process called virtual screening to rapidly search large databases of compounds (such as the Universal Natural Products Database or the NCI database) to find new molecules that match the model and are therefore likely to be active. researchgate.netresearchgate.net

The chroman-4-one scaffold, including derivatives like 8-Methoxy-2,2-dimethylchroman-4-one, has been utilized in such drug discovery campaigns. In one study, a 3,7-dihydroxy-8-methoxy-chroman-4-one derivative was part of a set of compounds used to guide the identification of potential inhibitors of Mycobacterium ulcerans. mdpi.com

The general workflow involves:

Hypothesis Generation : A set of known active ligands is aligned, and their common chemical features are extracted to create a pharmacophore model. amazonaws.com

Virtual Screening : The pharmacophore model is used as a filter to search through 3D compound libraries. Compounds that fit the model's features are selected as "hits". mdpi.com

Docking and Refinement : The hits from the virtual screen are often subjected to molecular docking to predict their binding affinity and pose within the target protein, further refining the list of promising candidates for synthesis and biological testing. researchgate.net

This approach has been successfully applied to the chroman-4-one core to discover novel inhibitors for various targets, including Monoamine Oxidase-B (MAO-B) and aromatase. researchgate.netamazonaws.com This demonstrates the value of the this compound structure and its analogs as a foundational scaffold for the discovery of new therapeutic agents.

Biosynthetic Pathways

Postulated Biosynthetic Routes to Chromanone Scaffolds in Natural Sources (e.g., for meroterpenoids and chromone (B188151) dimers)

The biosynthesis of the basic chromone skeleton is generally understood to proceed via the polyketide pathway. mdpi.com This process involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA. The assembly of these units leads to a linear poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic benzo-γ-pyrone ring system of chromones. mdpi.comresearchgate.net From this central scaffold, further complexity is achieved through various modifications and hybridizations, leading to diverse classes of natural products like meroterpenoids and chromone dimers.

Meroterpenoid Biosynthesis: Meroterpenoids are hybrid natural products derived partially from the terpenoid pathway and partially from other pathways, most commonly the polyketide route. rsc.orgnih.gov The biosynthesis of meroterpenoids containing a chromanone moiety is a prime example of pathway integration.

Formation of the Polyketide Moiety: The process begins with a Polyketide Synthase (PKS) assembling a linear polyketide chain. For many fungal meroterpenoids, this involves the formation of an aromatic precursor like 3,5-dimethylorsellinic acid. rsc.org

Formation of the Terpenoid Moiety: Concurrently, the terpenoid pathway (e.g., the mevalonate (B85504) pathway) produces an isoprenoid pyrophosphate precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). rsc.org

Prenylation: A key step is the covalent attachment of the terpenoid unit to the aromatic polyketide core. This reaction is catalyzed by a prenyltransferase (PTase), often a member of the UbiA-like PTase superfamily. rsc.org

Cyclization and Tailoring: Following prenylation, the linear hybrid intermediate undergoes a series of complex cyclizations, often catalyzed by terpene cyclases (TPCs) or other cyclases, to form the intricate polycyclic structures characteristic of meroterpenoids. beilstein-journals.orgnih.gov Subsequent modifications by tailoring enzymes (e.g., oxidases, methyltransferases) complete the biosynthesis. beilstein-journals.org A notable example is the biosynthesis of pyripyropene A, where a PKS, a PTase, an epoxidase, and a transmembrane TPC work in concert to generate the final molecule. rsc.org

Chromone Dimer Formation: The formation of dimeric natural products can occur through several mechanisms, including enzyme-catalyzed oxidative coupling or non-enzymatic reactions. In the case of certain aromatic polyketides, dimerization is not a direct enzymatic process but rather a consequence of the chemical reactivity of a monomeric precursor. nih.gov For instance, the biosynthesis of fluostatin dimers involves the formation of an acyl fluostatin monomer. This intermediate can undergo non-enzymatic deacylation to generate a reactive quinone methide-like intermediate, which then spontaneously dimerizes. nih.gov This suggests a plausible route for the formation of some naturally occurring chromone dimers, where the dimerization is a chemically favored process following the enzymatic synthesis of a reactive monomer.

Identification of Key Enzyme Systems Involved in Chromanone Biogenesis

The construction and diversification of the chromanone scaffold are orchestrated by a suite of specialized enzymes. These can be broadly categorized into enzymes that build the core structure and those that modify or "tailor" it.

Core Scaffold Biosynthesis Enzymes: The initial formation of the chromanone ring system relies heavily on Polyketide Synthases (PKSs).

| Enzyme Class | Specific Type/Example | Role in Chromanone Biogenesis | Source(s) |

| Polyketide Synthase (PKS) | Type III PKS | Catalyzes the iterative condensation of malonyl-CoA (with a starter unit like acetyl-CoA or benzoyl-CoA) to form a linear polyketide chain that cyclizes to form the chromone backbone. Essential for the formation of 2-(2-phenylethyl)chromones in agarwood. | mdpi.com |

| Pentaketide (B10854585) Chromone Synthase (PCS) | A key enzyme that catalyzes the formation of a pentaketide chromone (e.g., 5,7-dihydroxy-2-methylchromone) from five decarboxylative condensations of malonyl-CoA, followed by a Claisen cyclization. | mdpi.com | |

| Cyclases | Chalcone Isomerase (CHI) family | While the final ring closure of the polyketide chain to form the heterocyclic pyrone ring can be a spontaneous Michael-type addition, in many related flavonoid pathways, this cyclization is catalyzed by specific enzymes. | mdpi.com |

Tailoring Enzymes for Structural Diversification: Once the basic chromanone nucleus is formed, a wide array of tailoring enzymes introduce functional groups and structural modifications, leading to the vast diversity of naturally occurring chromanones.

| Enzyme Class | Role in Modifying Chromanone Scaffolds | Source(s) |

| Prenyltransferases (PTases) | Catalyze the attachment of isoprenoid moieties (e.g., dimethylallyl, farnesyl) to the chromanone core. This is a critical step in the biosynthesis of meroterpenoids. | rsc.org |

| O-Methyltransferases (OMTs) | Transfer a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the chromanone ring, such as the reaction that would form the 8-methoxy group in the target compound. These enzymes are frequently involved in the late stages of biosynthetic pathways. | mdpi.comnih.gov |

| Hydroxylases (e.g., Cytochrome P450s) | Introduce hydroxyl groups at specific positions on the aromatic ring or side chains. These hydroxylations often serve as precursor steps for further modifications like glycosylation or methylation. | beilstein-journals.orgmdpi.com |

| Terpene Cyclases (TPCs) | In meroterpenoid biosynthesis, these enzymes catalyze the complex cyclization of the attached terpenoid chain to form diverse polycyclic systems. | rsc.orgnih.gov |

| Oxidoreductases/Epoxidases | Catalyze oxidation, reduction, or epoxidation reactions that alter the structure and reactivity of the chromanone or its side chains, often setting the stage for subsequent cyclizations. | beilstein-journals.orgrsc.org |

The coordinated action of these enzyme systems, starting from basic metabolic building blocks, allows for the efficient and stereospecific synthesis of complex molecules like 8-Methoxy-2,2-dimethylchroman-4-one and its relatives in nature.

Conclusion and Future Perspectives in 8 Methoxy 2,2 Dimethylchroman 4 One Research

Current Understanding and Identified Research Gaps for 8-Methoxy-2,2-dimethylchroman-4-one

The chroman-4-one core is a recognized pharmacophore present in numerous natural and synthetic compounds with significant biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govacs.orgnih.gov The introduction of substituents on the chroman-4-one ring system can significantly modulate its biological effects. gu.senih.gov For instance, substitutions at the C2, C3, C6, and C8 positions have been a key focus of synthetic modifications to develop novel therapeutic agents. gu.se

While extensive research exists for the broader class of chroman-4-ones, a significant research gap persists specifically for this compound. Much of the current understanding is extrapolated from studies on related analogues. For example, research on other 8-substituted chroman-4-ones has indicated that the nature of the substituent at this position is crucial for activity. Studies on SIRT2 inhibitors have shown that larger, electron-withdrawing groups at the 8-position can be favorable for potency. nih.govacs.orgnih.gov However, another study suggested that the introduction of a methoxy (B1213986) group at the C-8 position of the chromanone ring could diminish certain biological activities. researchgate.net This highlights the need for direct investigation into the specific effects of the 8-methoxy group in conjunction with the 2,2-dimethyl substitution.

The 2,2-dimethyl substitution pattern is another key structural feature. While many studies focus on 2-alkyl or 2-aryl substituted chroman-4-ones, the gem-dimethyl group at the C2 position likely influences the compound's conformational flexibility and lipophilicity, which in turn would affect its biological activity and pharmacokinetic properties. The lack of a double bond between C2 and C3 in the chroman-4-one structure, as compared to chromones, also results in significant variations in biological activity. researchgate.netnih.govacs.org

Identified Research Gaps:

Limited Biological Screening: There is a scarcity of comprehensive biological screening data for this compound across a wide range of assays to determine its full pharmacological potential.

Lack of Structure-Activity Relationship (SAR) Studies: Specific SAR studies focusing on the interplay between the 8-methoxy and 2,2-dimethyl groups are absent.

Undefined Mechanism of Action: The precise molecular targets and mechanisms of action for this specific compound have not been elucidated.

Minimal Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not available.

Potential for Further Chemical Modification and Rational Analog Design

The chroman-4-one scaffold is synthetically tractable, offering numerous possibilities for chemical modification and the rational design of analogues based on this compound. researchgate.netgu.sersc.org The development of efficient synthetic routes, such as base-promoted aldol (B89426) condensation followed by intramolecular oxa-Michael addition, allows for the generation of a diverse library of derivatives. nih.gov

Future analog design could explore the following modifications:

Modification of the 8-Methoxy Group:

Demethylation: Synthesis of the corresponding 8-hydroxy derivative to explore the impact of a hydrogen-bond donating group at this position.

Alkoxy Chain Elongation: Introduction of longer or branched alkoxy groups to modulate lipophilicity and target engagement.

Replacement with other functional groups: Substitution with electron-withdrawing (e.g., halogens) or electron-donating groups to probe electronic effects on activity.

Modification at other positions of the aromatic ring:

Introduction of substituents at C5, C6, and C7 to systematically map the SAR of the benzene (B151609) ring. Studies on other chromanones have shown that substitutions at the 6- and 8-positions are particularly important for the activity of SIRT2 inhibitors. nih.govacs.orgnih.gov

Modification of the Dihydropyranone Ring:

While the 2,2-dimethyl substitution is fixed in the parent compound, exploration of derivatives with alternative substitutions at C2 and C3 could be valuable. For instance, introducing functional groups at the C3 position through bromination and subsequent substitution reactions has been reported. gu.se

The design of these new analogues can be guided by computational modeling and docking studies, especially if a primary biological target is identified. acs.org

| Parent Compound | Potential Modification Site | Example Modification | Rationale |

| This compound | 8-Methoxy group | 8-Hydroxy | Investigate the role of hydrogen bonding. |

| 8-Methoxy group | 8-Ethoxy | Modulate lipophilicity and steric bulk. | |

| C6 Position | 6-Chloro, 6-Bromo | Introduce electron-withdrawing groups. nih.govacs.org | |

| C3 Position | 3-Amino, 3-Bromo | Introduce new functional groups for further derivatization. gu.se |

Directions for Advanced Mechanistic Studies and Comprehensive Target Identification

A critical future direction for research on this compound is the elucidation of its mechanism of action and the identification of its molecular targets. Based on the activities of related chroman-4-ones, several avenues for mechanistic studies can be proposed.

Target-Based Screening:

Sirtuin Inhibition: Given that many chroman-4-one derivatives have been identified as selective SIRT2 inhibitors, it would be logical to screen this compound against the panel of sirtuin enzymes. nih.govacs.orgnih.govacs.org

Kinase Profiling: Many small molecule inhibitors target protein kinases. A broad kinase profiling assay could reveal potential targets.

Receptor Binding Assays: Depending on any observed physiological effects, screening against relevant G-protein coupled receptors (GPCRs) or nuclear receptors could be informative.

Phenotypic Screening and Target Deconvolution:

Antiproliferative Assays: Evaluation against a panel of cancer cell lines could identify potential anticancer activity. nih.gov Subsequent studies could involve cell cycle analysis and apoptosis assays to understand the mode of cell death.

Immunity Induction: Recent studies have shown that some 4-chromanone (B43037) derivatives can act as plant immunity inducers, suggesting a potential role in modulating immune responses. mdpi.com

Target Identification Technologies: If a robust phenotype is observed, techniques such as chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., CRISPR/Cas9 screening) could be employed to identify the direct molecular target(s).

Transcriptomic and Proteomic Analysis:

Treating relevant cell lines with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide valuable clues about the cellular pathways modulated by the compound. For example, some chromanone derivatives have been shown to affect the ABA signaling pathway in plants by modulating the expression of key genes. mdpi.com

A multi-pronged approach combining chemical synthesis of novel analogues, comprehensive biological screening, and advanced mechanistic studies will be crucial to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for 8-Methoxy-2,2-dimethylchroman-4-one?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation of substituted acetophenones with aldehydes, followed by cyclization. For example, 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one can react with aromatic aldehydes under alkaline conditions (e.g., KOH in ethanol) to form chalcone intermediates, which are then cyclized using reagents like 1-bromo-3,3-dimethylbutan-2-one . Microwave-assisted synthesis is also employed to enhance reaction efficiency and yields (e.g., using P₂O₅ and methanesulfonic acid under controlled conditions) .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques :

- NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, such as the methoxy group (δ ~3.8 ppm) and carbonyl resonance (δ ~190 ppm).

- X-ray crystallography resolves the fused chromanone ring system and substituent positions, as demonstrated in studies of related derivatives .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₄O₃, exact mass 206.0943) .

Advanced: How can researchers optimize synthetic yields of this compound derivatives?

Methodological Answer:

Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 1–2 h) and improves selectivity .

- Catalyst screening : Acidic conditions (e.g., trifluoroacetic anhydride) enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temperatures (~5–10°C) during condensation steps minimize side reactions .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies involve:

- Functional group modifications : Introducing substituents (e.g., halogens, methyl groups) to assess bioactivity changes. For example, 6-prop-1-enyl and 4-methylbenzylidene derivatives show enhanced antifungal activity .

- Comparative assays : Testing analogs like 6-hydroxy-7-methoxy-4-chromanone (antioxidant) and 3-methylchromanone (lower activity due to lack of methoxy group) .

- Computational modeling : Docking studies to predict interactions with targets like pteridine reductase-1 (antiparasitic mechanism) .

Data Contradiction: How to address discrepancies in reported biological activities?

Methodological Answer:

Discrepancies (e.g., variable antioxidant or antiparasitic activities) can be resolved by:

- Standardized assays : Use consistent protocols (e.g., DPPH for antioxidants, Leishmania models for antiparasitic tests) .

- Control variables : Account for substituent positioning (e.g., 5-hydroxy vs. 7-methoxy groups alter redox potential) .

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across cell lines .

Advanced: What are the challenges in elucidating the mechanism of action?

Methodological Answer:

Key challenges include:

- Target identification : Use pull-down assays or affinity chromatography to isolate binding proteins .

- Pathway analysis : Transcriptomic/proteomic profiling to identify affected pathways (e.g., oxidative stress response or glucose metabolism for antidiabetic effects) .

- Enzyme inhibition assays : Direct testing against targets like α-glucosidase (antidiabetic) or CYP450 isoforms (drug metabolism interactions) .

Basic: What biological activities have been preliminarily observed?

Methodological Answer:

Reported activities include:

- Antiparasitic : Inhibition of pteridine reductase-1 in Leishmania spp. .

- Antioxidant : Scavenging free radicals (IC₅₀ ~20 µM in DPPH assays) .

- Antimicrobial : Growth inhibition of Staphylococcus aureus (MIC ~50 µg/mL) .

- Antiplatelet aggregation : Blocking arachidonic acid pathways in vitro .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

Design approaches include: